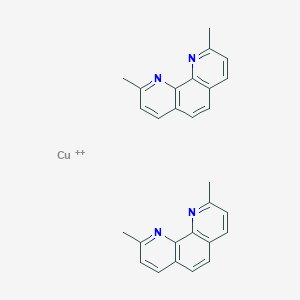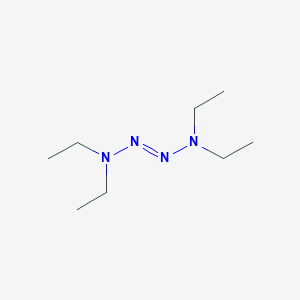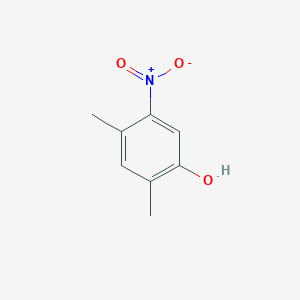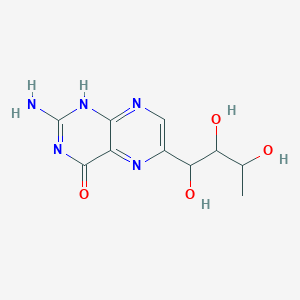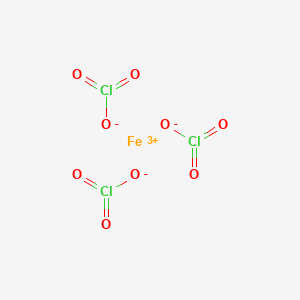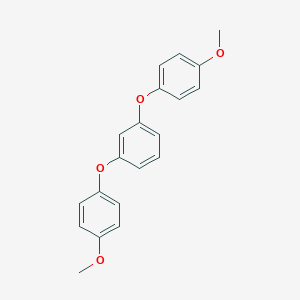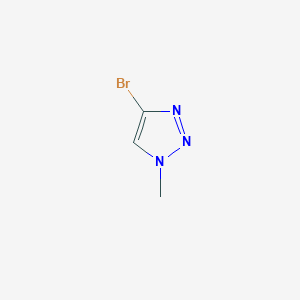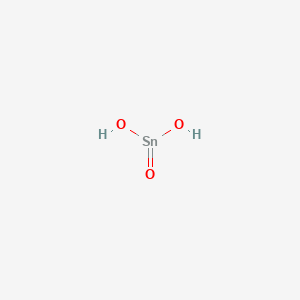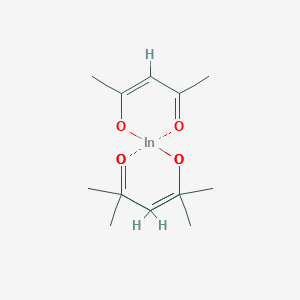
1,1-Bis(2-methylpropyl)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2-methylpropyl)-3-phenylthiourea is a chemical compound that is commonly known as DPTU. It is a thiourea derivative that has been widely used in scientific research due to its unique chemical properties. DPTU is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol.
Mecanismo De Acción
The mechanism of action of DPTU is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as urease and tyrosinase. DPTU has also been shown to have antioxidant properties and can scavenge free radicals.
Biochemical and Physiological Effects
DPTU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. DPTU has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPTU has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It is also soluble in organic solvents, which makes it easy to handle in the lab. However, DPTU has some limitations as well. It can be toxic at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on DPTU. One area of research could be to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Another area of research could be to investigate its potential as a corrosion inhibitor for metals in harsh environments. Additionally, further studies could be conducted to elucidate the mechanism of action of DPTU and its potential as an enzyme inhibitor.
Conclusion
In conclusion, 1,1-Bis(2-methylpropyl)-3-phenylthiourea is a chemical compound that has been widely used in scientific research due to its unique chemical properties. It is a stable compound that is easy to synthesize and purify, and it has several potential applications in coordination chemistry, organic synthesis, and biochemistry. Further research is needed to fully understand the mechanism of action of DPTU and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of DPTU involves the reaction of 1,1-bis(2-methylpropyl) hydrazine with phenyl isothiocyanate. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by melting point analysis and spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
DPTU has been extensively used in scientific research due to its unique chemical properties. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a probe in biochemical studies. DPTU has also been used as a corrosion inhibitor for metals and as a stabilizer for polymers.
Propiedades
IUPAC Name |
1,1-bis(2-methylpropyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S/c1-12(2)10-17(11-13(3)4)15(18)16-14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLRCXAGPTUZSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399161 |
Source


|
| Record name | 1,1-bis(2-methylpropyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-methylpropyl)-3-phenylthiourea | |
CAS RN |
15093-48-8 |
Source


|
| Record name | NSC99807 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-bis(2-methylpropyl)-3-phenylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

